2-(3-Bromo-4-fluorophenyl)piperazine

Medicinal Chemistry Stereochemistry Building Blocks

2-(3-Bromo-4-fluorophenyl)piperazine (CAS 942474-02-4) is a chiral 2-arylpiperazine building block with a stereogenic center at the piperazine C2 position—unlike achiral 1-arylpiperazine analogs. The 3-bromo-4-fluorophenyl substituent provides orthogonal synthetic handles for sequential cross-coupling, enabling rapid SAR exploration. This scaffold supports enantiomerically pure drug candidate synthesis for CNS GPCR and integrin targets, where defined 3D conformation drives target selectivity. Ideal for hit-to-lead programs requiring stereochemically defined intermediates.

Molecular Formula C10H12BrFN2
Molecular Weight 259.12
CAS No. 942474-02-4
Cat. No. B3033194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)piperazine
CAS942474-02-4
Molecular FormulaC10H12BrFN2
Molecular Weight259.12
Structural Identifiers
SMILESC1CNC(CN1)C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
InChIKeyOXNHARNZUDPFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-fluorophenyl)piperazine (CAS 942474-02-4) for Research Procurement: Key Attributes and Sourcing


2-(3-Bromo-4-fluorophenyl)piperazine (CAS 942474-02-4) is a specialized arylpiperazine building block characterized by a chiral piperazine core directly substituted at the 2-position with a 3-bromo-4-fluorophenyl group . This specific substitution pattern—featuring a chiral center adjacent to a halogenated phenyl ring—differentiates it from more common, achiral N-arylpiperazines and establishes it as a versatile intermediate for constructing complex, stereochemically defined drug candidates. Its molecular formula is C10H12BrFN2, with a molecular weight of 259.12 g/mol .

Why 2-(3-Bromo-4-fluorophenyl)piperazine (CAS 942474-02-4) Cannot Be Directly Substituted with Other Piperazine Analogs


Scientific users cannot simply substitute 2-(3-Bromo-4-fluorophenyl)piperazine with other piperazine derivatives due to its unique structural and stereochemical features. Unlike the widely available and achiral 1-(3-Bromo-4-fluorophenyl)piperazine (CAS 1515486-92-6) , the target compound bears the aryl substituent at the piperazine's 2-position, which introduces a chiral center . This crucial difference enables the synthesis of enantiomerically pure or enriched drug candidates, an option not available with the achiral 1-substituted analog. Furthermore, the specific 3-bromo-4-fluoro substitution pattern on the phenyl ring provides a distinct and orthogonal synthetic handle for sequential cross-coupling reactions , a feature that differs from other halogenated arylpiperazines. Interchanging these compounds would lead to different stereochemical outcomes and alter the potential for downstream functionalization, directly impacting a project's synthetic strategy and intellectual property space.

Quantitative Differentiation of 2-(3-Bromo-4-fluorophenyl)piperazine (CAS 942474-02-4) for Procurement Decisions


Structural Differentiation: Chiral 2-Aryl vs. Achiral 1-Aryl Piperazine Core

The fundamental structural difference between 2-(3-Bromo-4-fluorophenyl)piperazine and its common analog, 1-(3-Bromo-4-fluorophenyl)piperazine, lies in the position of the aryl substitution on the piperazine ring. The target compound is a 2-arylpiperazine, which possesses a chiral center at the C2 carbon . In contrast, 1-(3-Bromo-4-fluorophenyl)piperazine is an N-arylpiperazine and is achiral . This distinction is critical for drug discovery programs aiming to explore stereospecific interactions with biological targets.

Medicinal Chemistry Stereochemistry Building Blocks

Synthetic Utility: Orthogonal Reactivity of Bromo- and Fluoro- Substituents

The 3-bromo-4-fluoro substitution pattern on the phenyl ring offers a unique synthetic advantage due to the orthogonal reactivity of the halogen atoms. The bromine atom is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom is generally inert under these conditions . This allows for sequential and selective functionalization, a capability not present in simpler analogs like unsubstituted phenylpiperazine or 4-fluorophenylpiperazine, which lack a second, orthogonal reactive handle .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Biological Scaffold Potential: Association with Potent and Selective Integrin Antagonism

The 2-(3-bromo-4-fluorophenyl)piperazine scaffold is structurally related to key intermediates in the synthesis of highly potent and selective αvβ3 integrin antagonists. A study on phenylpiperazine-based derivatives identified a fluorine-substituted compound (compound 8) that demonstrated strong inhibitory activity and high selectivity for the αvβ3 integrin receptor with an IC50 value of 0.055 nM [1]. While not the final drug compound itself, the specific halogenated arylpiperazine core is a critical structural feature that contributes to this picomolar activity.

Medicinal Chemistry Integrin Antagonists Drug Discovery

Relevance to CNS Drug Discovery: Arylpiperazine Core as a Privileged GPCR Ligand Scaffold

Arylpiperazines, the class to which 2-(3-Bromo-4-fluorophenyl)piperazine belongs, are established as privileged scaffolds for developing ligands targeting aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS) [1]. This class of compounds has proven utility in drug discovery programs for treating schizophrenia, depression, anxiety, and sleep disorders [REFS-1, REFS-2]. The target compound provides a functionalized entry point into this valuable chemical space, differentiating it from non-piperazine or non-aryl scaffolds that lack this intrinsic GPCR ligand potential.

CNS Drug Discovery GPCR Pharmacology

Utility in Developing Mutant-Selective Antagonists: The S-94 Case Study

The importance of the chiral 2-arylpiperazine scaffold is exemplified by the development of S-94, a mutant-selective androgen receptor (AR) antagonist. S-94, the S-enantiomer of a compound built on a chiral piperazine core, exhibited >50-fold selectivity for the T878A-mutant AR (IC50 = 0.49 μM) over wild-type AR (IC50 = 27.18 μM) [1]. It inhibited AR transcriptional activity (IC50 = 0.38 μM) and cell proliferation (IC50 = 10.32 μM) in mutant-harboring LNCaP cells [1]. This highlights the critical role of chirality, inherent to the 2-arylpiperazine scaffold, in achieving high target selectivity.

Prostate Cancer Androgen Receptor Mutant-Selective Antagonist

Optimal Application Scenarios for 2-(3-Bromo-4-fluorophenyl)piperazine (CAS 942474-02-4) Based on Quantitative Evidence


Synthesis of Enantiomerically Pure Drug Candidates for Stereospecific Target Engagement

This building block is ideal for medicinal chemistry programs where the target's binding pocket requires a specific 3D conformation. The chiral nature of the 2-arylpiperazine core directly supports the synthesis of enantiomerically pure compounds, a capability not possible with achiral 1-arylpiperazine analogs . This is critical for achieving high target selectivity, as demonstrated by the S-94 androgen receptor antagonist which showed >50-fold selectivity for a mutant target over the wild-type [1].

Divergent Library Synthesis via Orthogonal Cross-Coupling

The presence of both a reactive bromine atom and an inert fluorine atom on the phenyl ring makes this compound a prime candidate for generating diverse compound libraries through sequential, orthogonal cross-coupling reactions. This allows chemists to explore chemical space efficiently by first elaborating the molecule at the bromine position and then, potentially, at the fluorine position, a strategy not feasible with mono-halogenated analogs .

Development of Novel CNS-Active Agents Targeting Aminergic GPCRs

Given that arylpiperazines are a privileged scaffold for CNS GPCR ligands [REFS-1, REFS-2], 2-(3-Bromo-4-fluorophenyl)piperazine serves as an advanced starting point for synthesizing novel compounds for neuroscience research. Its functionalized nature allows for rapid exploration of structure-activity relationships (SAR) around this validated core, accelerating the hit-to-lead process in programs focused on depression, schizophrenia, or anxiety .

Design of Potent Integrin Antagonists

For programs focused on integrin-mediated diseases such as cancer, thrombosis, or osteoporosis, this building block provides a direct entry into a chemical series that has yielded picomolar inhibitors. The class-level evidence shows that closely related halogenated phenylpiperazines are key components of potent αvβ3 integrin antagonists with an IC50 of 0.055 nM . This scaffold offers a validated starting point for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-4-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.